molecular formula C19H24N6O2 B14933240 N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide

N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Cat. No.: B14933240
M. Wt: 368.4 g/mol
InChI Key: PSCVDIDYVUQTGT-UHFFFAOYSA-N
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Description

N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a pyrimidine moiety, and a phenylethyl group. The presence of these functional groups makes it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the piperazine ring, followed by the introduction of the pyrimidine moiety and the phenylethyl group. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like lutidine and tetrafluoroborate. The final step involves the coupling of the intermediate compounds to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow reactions and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, providing a pathway for the synthesis of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of gene expression .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)piperidine-1-carboxamide
  • 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N

Uniqueness

N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit distinct reactivity and biological activity, making it a valuable molecule for research and development .

Properties

Molecular Formula

C19H24N6O2

Molecular Weight

368.4 g/mol

IUPAC Name

N-[2-oxo-2-(2-phenylethylamino)ethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C19H24N6O2/c26-17(20-10-7-16-5-2-1-3-6-16)15-23-19(27)25-13-11-24(12-14-25)18-21-8-4-9-22-18/h1-6,8-9H,7,10-15H2,(H,20,26)(H,23,27)

InChI Key

PSCVDIDYVUQTGT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NCCC3=CC=CC=C3

Origin of Product

United States

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